Aldoxycarb

描述

Aldoxycarb is a chemical compound primarily used as an insecticide and nematicide. It is the sulfone analogue of aldicarb and is known for its effectiveness in controlling sucking and chewing pests. This compound is highly soluble in water and volatile, with a tendency to leach into groundwater. It is not persistent in soil systems but may be stable in aquatic systems under certain conditions .

准备方法

Synthetic Routes and Reaction Conditions: Aldoxycarb can be synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to convert aldicarb into its sulfone analogue, this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain this compound in its desired form.

化学反应分析

Types of Reactions: Aldoxycarb undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other sulfone derivatives.

Reduction: It can be reduced back to aldicarb under specific conditions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various sulfone and sulfoxide derivatives, depending on the reaction conditions and reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

Aldoxycarb is characterized by its high solubility in water and volatility, which contributes to its environmental behavior. The compound acts as a cholinesterase inhibitor, specifically targeting acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in neurotoxic effects on various organisms, including mammals and aquatic life .

Chemistry

This compound serves as a model compound in studying sulfone chemistry and reaction mechanisms. Its structural properties allow researchers to investigate the behavior of similar compounds under various conditions.

Biology

In biological research, this compound has been extensively studied for its effects on different biological systems. Its role as an acetylcholinesterase inhibitor makes it a subject of interest in neurobiology, where it helps elucidate mechanisms of toxicity and potential therapeutic applications .

Medicine

The compound's inhibitory effects on cholinesterase enzymes have led to investigations into potential therapeutic uses. While primarily used as an insecticide, understanding its biochemical interactions opens avenues for exploring treatments for conditions related to cholinergic dysfunction .

Agriculture

This compound is utilized in agricultural practices for pest control, particularly against sucking and chewing insects. It is applied in crops such as cotton, potatoes, and sugarbeet. The systemic nature of this compound allows it to be absorbed by plant roots, providing effective pest management while minimizing early-season impacts on beneficial insects .

Environmental Impact and Safety

Despite its effectiveness as a pesticide, this compound poses significant environmental risks due to its toxicity to non-target species and potential groundwater contamination. Studies indicate that while it is not persistent in soil systems, it can remain stable in aquatic environments under certain conditions . The acute toxicity levels raise concerns about human health and ecological safety, necessitating careful management practices during application.

Data Tables

Case Study 1: Environmental Movement

Research has shown that this compound residues do not significantly enter drinking water supplies under typical agricultural conditions. This finding is crucial for assessing the environmental impact of its use in farming practices .

Case Study 2: Toxicity Assessments

A study investigating the effects of this compound on potato tuber yields and root lesion nematodes indicated that while it effectively controls pests, its high acute toxicity necessitates careful application to minimize risks to non-target organisms .

作用机制

Aldoxycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system and eventual paralysis of the target pests .

相似化合物的比较

Aldicarb: The parent compound of aldoxycarb, used as an insecticide and nematicide.

Carbaryl: Another carbamate pesticide with a similar mode of action.

Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness: this compound is unique due to its sulfone structure, which imparts different chemical properties compared to other carbamate pesticides. Its high solubility in water and volatility make it particularly effective in certain environmental conditions .

生物活性

Aldoxycarb is a carbamate pesticide derived from aldicarb, primarily used for its insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, metabolic pathways, and relevant case studies.

This compound functions as a systemic insecticide, primarily affecting the nervous system of pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system and ultimately causing paralysis in insects .

Toxicological Effects

The toxicological profile of this compound indicates that it is acutely toxic to humans and laboratory animals. However, it is not classified as carcinogenic, teratogenic, or mutagenic. The primary symptoms of poisoning include cholinergic symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. Importantly, these symptoms typically resolve within six hours without long-term health effects .

Table 1: Toxicity Profile of this compound

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | 5-50 mg/kg (oral) |

| Carcinogenic Potential | Not carcinogenic |

| Teratogenic Effects | Not teratogenic |

| Mutagenicity | Not mutagenic |

| Symptoms of Poisoning | Cholinergic symptoms |

Metabolism and Excretion

This compound is rapidly absorbed through the gastrointestinal tract and skin. Metabolic studies show that it is primarily converted into aldicarb sulfoxide and aldicarb sulfone. These metabolites are excreted predominantly in urine within 24 hours post-exposure. For instance, studies have shown that approximately 80% of administered radiolabeled aldicarb is excreted within the first 24 hours .

Table 2: Metabolites of this compound

| Metabolite | Percentage Excreted (%) |

|---|---|

| Aldicarb Sulfoxide | 60% |

| Aldicarb Sulfone | 30% |

| Unchanged this compound | <10% |

Case Studies

- Accidental Poisoning Incidents : In a notable case in Florida, multiple individuals were hospitalized after consuming contaminated watermelons treated with aldicarb. The symptoms observed included gastrointestinal distress and neurological symptoms consistent with cholinergic toxicity. All patients recovered within hours after receiving supportive care .

- Environmental Impact Studies : Research conducted in Wisconsin indicated that residues of aldicarb and its metabolites were detected in groundwater sources. This raised concerns about potential long-term exposure risks to humans and wildlife through drinking water .

- Human Exposure Studies : A study involving human volunteers exposed to various doses of aldicarb via drinking water showed that urinary metabolites were detectable within hours post-exposure. The cumulative recovery of metabolites was significant at higher doses, highlighting the compound's rapid metabolism and excretion profile .

属性

CAS 编号 |

1646-88-4 |

|---|---|

分子式 |

C7H14N2O4S |

分子量 |

222.26 g/mol |

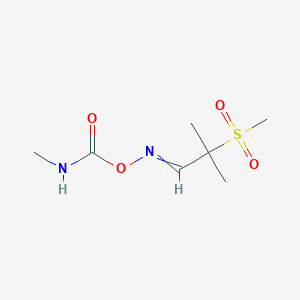

IUPAC 名称 |

[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

InChI 键 |

YRRKLBAKDXSTNC-UITAMQMPSA-N |

SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

手性 SMILES |

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |

规范 SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

外观 |

Solid powder |

熔点 |

141.0 °C |

Key on ui other cas no. |

1646-88-4 |

物理描述 |

Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |

Pictograms |

Acute Toxic; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

aldicarb sulfone aldoxycarb Temik sulfone |

蒸汽压力 |

0.00009 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。